molecular formula C7H13N B1294877 Cyclohex-1-en-1-ylmethanamine CAS No. 32917-19-4

Cyclohex-1-en-1-ylmethanamine

Cat. No.: B1294877
CAS No.: 32917-19-4
M. Wt: 111.18 g/mol
InChI Key: AYQJCDBGGILQIZ-UHFFFAOYSA-N
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Description

Cyclohex-1-en-1-ylmethanamine is an organic compound with the molecular formula C7H13N. It is also known by its IUPAC name, 1-cyclohexen-1-ylmethanamine. This compound is characterized by a cyclohexene ring with a methylamine group attached to the first carbon atom of the ring. It is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-1-en-1-ylmethanamine can be synthesized through several methods. One common method involves the reaction of cyclohexene with methylamine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of cyclohex-1-ene-1-methylamine often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Cyclohex-1-en-1-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions include cyclohexane derivatives, substituted cyclohexenes, and various amine derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

Cyclohex-1-en-1-ylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of cyclohex-1-ene-1-methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. Its effects are mediated through its ability to donate or accept electrons, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cyclohex-1-ene-1-methylamine include:

Uniqueness

Cyclohex-1-en-1-ylmethanamine is unique due to the presence of both a cyclohexene ring and a methylamine group, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .

Properties

IUPAC Name

cyclohexen-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-6-7-4-2-1-3-5-7/h4H,1-3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQJCDBGGILQIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186572
Record name Cyclohex-1-ene-1-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32917-19-4
Record name 1-Cyclohexene-1-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32917-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexene-1-methanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032917194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohex-1-ene-1-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohex-1-ene-1-methylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-CYCLOHEXENE-1-METHANAMINE
Source FDA Global Substance Registration System (GSRS)
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